molecular formula C15H27NO3 B1415307 tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate CAS No. 2173098-83-2

tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate

Cat. No. B1415307
CAS RN: 2173098-83-2
M. Wt: 269.38 g/mol
InChI Key: PUKXKFVJTFXXOT-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2173098-83-2 . It has a molecular weight of 269.38 .


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate” and its InChI Code is "1S/C15H27NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7,12,17H,5-6,8-11H2,1-4H3" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.38 . It should be stored at a temperature between 28°C .

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate: is utilized in organic synthesis as a building block for creating complex molecules. Its tert-butyl group can be deprotected under acidic conditions, revealing a reactive carboxylate that can be further modified .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of potential pharmacologically active molecules. Its piperidine core is a common motif in drugs, and modifications to the hydroxypentylidene side chain can lead to new compounds with therapeutic properties .

Material Science

The compound’s ability to polymerize or co-polymerize can be explored in material science. It could be used to develop new polymeric materials with specific mechanical and chemical properties for industrial applications .

Catalysis

This compound may act as a ligand for catalysts in chemical reactions. The piperidine ring can coordinate to metal centers, potentially influencing the catalytic activity and selectivity in processes like asymmetric synthesis .

Bioconjugation

For bioconjugation applications, MFCD31381767 can be used to link biomolecules to other chemical entities. The hydroxyl group provides a convenient handle for conjugation to proteins or nucleic acids, which is useful in developing targeted drug delivery systems .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be synthesized for use as standards or reagents in chromatography and mass spectrometry, aiding in the identification and quantification of complex biological samples .

Agricultural Chemistry

The compound’s derivatives might find applications in agricultural chemistry as part of pest control agents or growth regulators. The structural flexibility allows for the creation of molecules that interact with specific biological targets in plants or pests .

Environmental Science

Lastly, in environmental science, this compound could be used to synthesize markers or tracers for environmental monitoring. Its unique structure allows for easy detection and tracking in various ecosystems .

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s always important to refer to the SDS for handling and safety information.

properties

IUPAC Name

tert-butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7,12,17H,5-6,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKXKFVJTFXXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C1CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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